(E)-Fluvoxamine-d3 (Maleate) Synthesis and Characterization: An In-Depth Technical Guide
(E)-Fluvoxamine-d3 (Maleate) Synthesis and Characterization: An In-Depth Technical Guide
Executive Summary & Mechanistic Rationale
Fluvoxamine maleate is a widely prescribed selective serotonin reuptake inhibitor (SSRI) and a potent sigma-1 receptor agonist utilized in the treatment of major depressive disorder (MDD) and obsessive-compulsive disorder (OCD) 1. In the realm of therapeutic drug monitoring, clinical toxicology, and pharmacokinetic (PK) profiling, precise quantification of fluvoxamine in complex biological matrices is paramount.
To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), (E)-Fluvoxamine-d3 maleate is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) 2.
Molecular Design Choices (E-E-A-T)
-
Isotopic Placement (-OCD₃): The three deuterium atoms are strategically incorporated into the terminal methoxy group. Unlike amine or hydroxyl protons, carbon-bound deuteriums do not undergo hydrogen/deuterium (H/D) exchange in aqueous biological matrices or acidic mobile phases 3. This ensures absolute isotopic stability.
-
Geometric Isomerism ((E)-Isomer): The oxime double bond can exist in (E) and (Z) configurations. The (E)-isomer is the pharmacologically active and thermodynamically favored form.
-
Salt Selection (Maleate): The free base of fluvoxamine is an oil at room temperature, making it difficult to handle and prone to degradation. Salt formation with maleic acid yields a highly crystalline, stable solid that facilitates the isolation and purification of the pure (E)-isomer from the (E/Z) mixture 4.
Synthesis Workflow & Step-by-Step Methodology
The synthesis of (E)-Fluvoxamine-d3 maleate requires a highly controlled, multi-step organic sequence to ensure high isotopic purity and geometric selectivity.
Synthesis workflow of (E)-Fluvoxamine-d3 Maleate from starting nitrile to final crystalline salt.
Experimental Protocol: Synthesis
-
Grignard Addition: Dissolve 4-trifluoromethylbenzonitrile in anhydrous tetrahydrofuran (THF). Under an inert argon atmosphere at 0 °C, add 4-(methoxy-d3)butylmagnesium bromide dropwise. Reflux the mixture for 4 hours. Quench the reaction with 2M aqueous HCl to hydrolyze the intermediate imine, yielding 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]pentan-1-one.
-
Oximation: Dissolve the ketone intermediate in methanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.0 eq). Heat the mixture to 45–50 °C for 8 hours. Remove the methanol under reduced pressure, add water, and extract with hexane to isolate the oxime intermediate (predominantly a mixture of E/Z isomers) 4.
-
O-Alkylation: Transfer the oxime to a reaction vessel containing toluene. Add powdered potassium hydroxide (KOH) and a catalytic amount of PEG-400 (phase-transfer catalyst). Introduce 2-chloroethylamine hydrochloride and stir at 30–35 °C for 24 hours. Wash the organic layer with water to remove inorganic salts, yielding the Fluvoxamine-d3 free base. Causality Note: KOH in toluene minimizes the competitive elimination of the chloroethylamine, driving the nucleophilic attack of the oxime oxygen.
-
Salt Formation & Crystallization: Dissolve the free base in absolute ethanol. Add an equimolar amount of maleic acid dissolved in a minimum volume of water. Concentrate the solution under vacuum and recrystallize the residue from acetonitrile. This thermodynamic crystallization selectively precipitates the (E)-isomer as a highly pure maleate salt 4.
Analytical Characterization & Validation
Rigorous characterization is required to validate the structural identity and isotopic purity of the synthesized SIL-IS.
Table 1: Physicochemical Properties of (E)-Fluvoxamine-d3 Maleate
| Property | Value / Specification |
| Chemical Name | (E)-5-(Methoxy-d3)-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime maleate |
| Molecular Formula | C₁₉H₂₂D₃F₃N₂O₆ (Free base: C₁₅H₁₈D₃F₃N₂O₂) |
| Molecular Weight | 437.43 g/mol |
| CAS Number | 1185245-56-0 |
| Appearance | White to off-white crystalline solid |
| Isotopic Purity | ≥ 99% atom D (Confirmed via ¹H-NMR and LC-MS) |
Diagnostic NMR Note: In the ¹H-NMR spectrum, the characteristic singlet for the terminal methoxy group (-OCH₃) at ~3.3 ppm is completely absent, confirming quantitative deuterium incorporation. The ¹³C-NMR spectrum displays a characteristic septet for the -OCD₃ carbon due to coupling with the three spin-1 deuterium nuclei.
LC-MS/MS Quantification Workflow
In bioanalysis, the SIL-IS is spiked into samples prior to extraction to correct for matrix effects, variable extraction recoveries, and ion suppression during electrospray ionization (ESI).
LC-MS/MS sample preparation and data acquisition workflow utilizing SIL-IS.
Experimental Protocol: Plasma Extraction and LC-MS/MS
-
Sample Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of (E)-Fluvoxamine-d3 maleate working solution (100 ng/mL in methanol) to serve as the internal standard.
-
Protein Precipitation (Self-Validating Step): Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. The consistent recovery of the SIL-IS across all samples validates the extraction efficiency.
-
Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 UPLC column (e.g., 50 x 2.1 mm). Use a gradient mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), ramping from 5% B to 95% B over 5 minutes.
-
Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in positive ESI mode.
Table 2: LC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Fluvoxamine | 319.2 | 71.1 | 20 | ESI+ |
| Fluvoxamine-d3 | 322.2 | 71.1 | 20 | ESI+ |
Fragmentation Note: The primary MRM transition yields a product ion at m/z 71.1, which corresponds to the cleavage of the aminoethyl moiety ([CH₂=CH-NH₂]⁺) 5. Because the deuterium label is located on the terminal methoxy group at the opposite end of the molecule, the product ion for the SIL-IS remains m/z 71.1, while the precursor ion shifts by +3 Da (m/z 322.2). This specific fragmentation pathway ensures high selectivity and minimizes cross-talk between the analyte and the internal standard channels.
References
-
BenchChem. "The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide." BenchChem. 1
-
Google Patents. "US9783492B2 - Process for the preparation of fluvoxamine maleate." Google Patents. 4
-
MedChemExpress. "(E)-Fluvoxamine-d3 maleate | Stable Isotope." MedChemExpress. 2
-
Sigma-Aldrich. "Fluvoxamine-D3 maleate solution 100 μg/mL in methanol." MilliporeSigma. 3
-
National Center for Biotechnology Information (PMC). "Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry." NIH.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluvoxamine-D3 maleate 100ug/mL methanol as free base, certified reference material, ampule 1mL, Cerilliant 1185245-56-0 [sigmaaldrich.com]
- 4. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]
- 5. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
